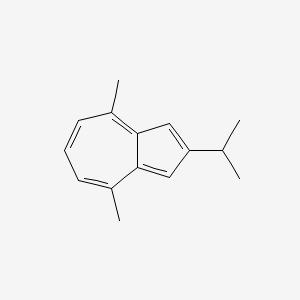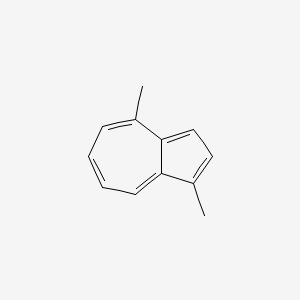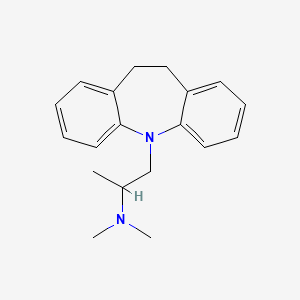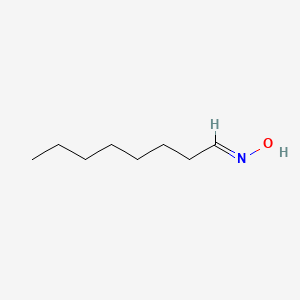
(2S)-2-(2-chloro-6-fluoro-3-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-chloro-6-fluoro-3-methylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted by a 2-chloro-6-fluoro-3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-chloro-6-fluoro-3-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluoro-3-methylbenzaldehyde and (S)-pyrrolidine.
Formation of Intermediate: The aldehyde group of 2-chloro-6-fluoro-3-methylbenzaldehyde is first converted to an imine intermediate by reacting with (S)-pyrrolidine under acidic conditions.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Cyclization: The resulting amine undergoes cyclization to form the pyrrolidine ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(2-chloro-6-fluoro-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the formation of new substituted derivatives.
Applications De Recherche Scientifique
(2S)-2-(2-chloro-6-fluoro-3-methylphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents for treating diseases such as cancer and neurological disorders.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Industry: It is utilized in the development of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of (2S)-2-(2-chloro-6-fluoro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, in medicinal chemistry, it may act as an inhibitor or agonist of specific targets, influencing cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(2-chloro-6-fluoro-3-methylphenyl)pyrrolidine can be compared with other pyrrolidine derivatives such as (2S)-2-(2-chloro-6-fluorophenyl)pyrrolidine and (2S)-2-(2-chloro-3-methylphenyl)pyrrolidine.
- These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities.
Uniqueness
- The presence of both chloro and fluoro substituents on the phenyl ring of this compound imparts unique electronic and steric effects, making it distinct from other similar compounds.
- These unique features can affect its reactivity, binding affinity to molecular targets, and overall pharmacological profile.
Propriétés
Formule moléculaire |
C11H13ClFN |
|---|---|
Poids moléculaire |
213.68 g/mol |
Nom IUPAC |
(2S)-2-(2-chloro-6-fluoro-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13ClFN/c1-7-4-5-8(13)10(11(7)12)9-3-2-6-14-9/h4-5,9,14H,2-3,6H2,1H3/t9-/m0/s1 |
Clé InChI |
IDBFCTQZGAXYNG-VIFPVBQESA-N |
SMILES isomérique |
CC1=C(C(=C(C=C1)F)[C@@H]2CCCN2)Cl |
SMILES canonique |
CC1=C(C(=C(C=C1)F)C2CCCN2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)







![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)

![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)


